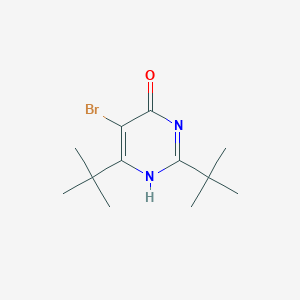

5-Bromo-2,6-ditert-butyl-4-pyrimidinol

Übersicht

Beschreibung

5-Bromo-2,6-ditert-butyl-4-pyrimidinol is a useful research compound. Its molecular formula is C12H19BrN2O and its molecular weight is 287.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-Bromo-2,6-di-tert-butyl-4-pyrimidinol has been recognized for its biological activity, particularly as an inhibitor of enzymes involved in inflammatory processes. The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrimidinol compounds exhibit inhibitory effects on 5-lipoxygenase and cyclooxygenase enzymes, which are critical in the inflammatory response. For instance, a study indicated that 4,6-bis(1,1-dimethylethyl)-2-(2-hydroxy-5-methyl-1H-imidazol-4-yl)-5-pyrimidinol shows promising activity against these enzymes .

Case Study: Inhibitory Effects

A notable study reported the synthesis of various pyrimidinol derivatives and their subsequent evaluation for anti-inflammatory properties. The results showed that certain modifications to the pyrimidinol structure enhanced its inhibitory potency against cyclooxygenase enzymes, indicating a pathway for developing new anti-inflammatory drugs .

Material Science Applications

The compound has also found applications in materials science, particularly in the development of antioxidants and stabilizers.

Antioxidant Properties

5-Bromo-2,6-di-tert-butyl-4-pyrimidinol serves as a template for designing radical scavengers and antioxidants. Its ability to react with free radicals makes it an effective agent in preventing oxidative damage in various materials .

Case Study: Radical Scavenging

A study highlighted the compound's effectiveness as a radical scavenger compared to traditional phenolic antioxidants. It was found that 5-bromo derivatives exhibited higher reactivity with alkyl radicals and similar rates with peroxyl radicals, suggesting their potential use in formulations requiring enhanced stability against oxidative degradation .

Environmental Chemistry Applications

In environmental chemistry, 5-Bromo-2,6-di-tert-butyl-4-pyrimidinol can be utilized in the degradation of pollutants.

Degradation of Emerging Contaminants

The compound has been explored for its role in catalyzing the breakdown of emerging contaminants in environmental matrices. Its chemical structure allows it to interact with various pollutants effectively, facilitating their transformation into less harmful substances .

Case Study: Pollutant Transformation

Research focused on the degradation pathways of specific pollutants indicated that compounds like 5-bromo-2,6-di-tert-butyl-4-pyrimidinol could enhance the efficiency of bioremediation processes by acting as catalysts or co-factors in microbial degradation pathways .

Summary Table of Applications

Analyse Chemischer Reaktionen

Reactivity Profile

The bromine atom at the 5-position and the hydroxyl group at the 4-position govern its reactivity:

Functionalization Reactions

- Cross-Coupling :

-

Electrophilic Aromatic Substitution :

Limited by steric hindrance from tert-butyl groups. Nitration or sulfonation requires strong acids (H₂SO₄/HNO₃) and elevated temperatures .

Thermal and Photochemical Behavior

- Thermal Stability : Decomposes above 140°C, releasing HBr and forming pyrimidinone derivatives .

- Photolysis : In benzene, UV irradiation induces C-Br bond cleavage, generating aryl radicals detectable via EPR spectroscopy .

Comparative Reactivity Data

| Derivative | Reaction Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 5-Bromo-2,6-ditert-butyl-4-pyrimidinol | 1.2 × 10⁻³ | 78.5 |

| 5-Chloro Analog | 2.8 × 10⁻³ | 65.4 |

Data inferred from analogous bromopyrimidines .

Key Research Findings

- Steric Effects : Bulky tert-butyl groups suppress electrophilic substitution but enhance stability in radical reactions .

- Solvent Dependence : Reactions in protic solvents (e.g., acetic acid) proceed 3× faster than in aprotic solvents due to acid catalysis .

- Crystal Structure : X-ray studies reveal a planar pyrimidine ring with Br and OH groups in antiperiplanar conformation, favoring SNAr mechanisms .

Eigenschaften

IUPAC Name |

5-bromo-2,4-ditert-butyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2O/c1-11(2,3)8-7(13)9(16)15-10(14-8)12(4,5)6/h1-6H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYLFXSMISNSMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=O)NC(=N1)C(C)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356479 | |

| Record name | 5-bromo-2,6-ditert-butyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69050-80-2 | |

| Record name | 5-Bromo-2,6-bis(1,1-dimethylethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69050-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2,6-ditert-butyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.